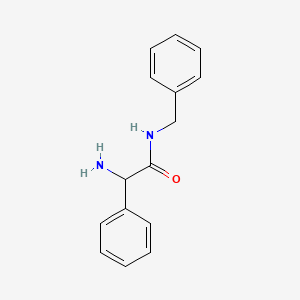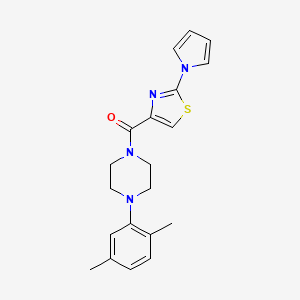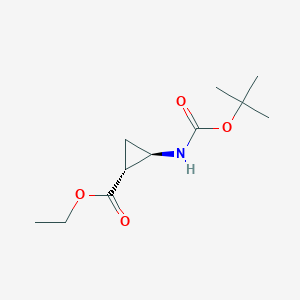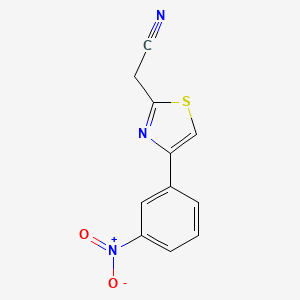![molecular formula C17H14N2O6S2 B2751636 N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-3-nitrobenzamide CAS No. 896316-22-6](/img/structure/B2751636.png)
N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization of Metal Complexes
The compound has been utilized in the synthesis of metal complexes. These complexes are characterized through various spectral studies, which reveal that the ligand can chelate to metal ions in a bidentate fashion via azomethine nitrogen and deprotonated enolized carbonyl oxygen . This application is significant in coordination chemistry, where such complexes are known for their stability and diverse biological applications.
Antibacterial Activity
Furan derivatives, including the compound , have been studied for their antibacterial activity. The incorporation of the furan nucleus is a key synthetic strategy in the search for new drugs due to the remarkable therapeutic efficacy of furan-related medicines . This compound could potentially contribute to the development of new antibacterial agents to combat microbial resistance.
Anticancer Research
The compound’s derivatives have shown potential in anticancer research. Heterocyclic Schiff bases, which include furan derivatives, have been heavily studied due to their therapeutic potentials against certain types of tumors . The compound’s ability to interact with various biomolecules like proteins and amino acids makes it a candidate for anticancer activity profiling.
Catalysis
In the field of catalysis, the compound could be explored for its ability to act as a ligand in catalytic reactions. Schiff bases and their metal complexes have been widely utilized in catalysis due to their ability to form stable chelates with metals . This application is crucial for industrial processes that require specific catalysts for efficient chemical transformations.
Analytical Chemistry
The compound’s unique structural features make it suitable for use in analytical chemistry. Its ability to form complexes with metals can be leveraged in the development of new analytical methods for the detection and quantification of metal ions . This is particularly useful in environmental monitoring and quality control in various industries.
Drug Design and Development
The structural flexibility and diverse donor groups of the compound make it an interesting candidate for drug design and development. Its interaction with metal ions and potential biological activities, such as antibacterial and anticancer properties, provide a foundation for the synthesis of new pharmaceuticals .
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6S2/c20-17(12-4-1-5-13(10-12)19(21)22)18-11-15(14-6-2-8-25-14)27(23,24)16-7-3-9-26-16/h1-10,15H,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJKLZGWMUNUOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-benzylpiperidin-4-yl)-7-chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2751553.png)


![4-[6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2751558.png)


![N-(6-acetamidobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2751566.png)
![Tert-butyl 1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane]-5-carboxylate](/img/structure/B2751567.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-triethoxybenzamide](/img/structure/B2751568.png)


![7-Bromooxazolo[4,5-b]pyridin-2-ol](/img/structure/B2751574.png)
![5-Chlorofuro[2,3-b]pyridine](/img/structure/B2751575.png)
